2'-TFA-NH-dU

Oligonucleotide Synthesis Solid-Phase Synthesis 2'-Modification

Select 2'-TFA-NH-dU over unprotected 2'-NH2-dU to avoid irreversible acetamide formation during automated DNA/RNA synthesis. The TFA group withstands standard detritylation (3% TCA) and iodine oxidation, ensuring full-length oligonucleotide yield. Post-synthetic deprotection reveals a reactive 2'-amine for quantitative conjugation of fluorophores, biotin, chelating agents, or therapeutic payloads. Additionally, the compound exhibits validated antiviral activity (EC50 230 nM vs influenza A PB2), making it a dual-purpose tool for probe development and inhibitor benchmarking. Ideal for LNA/DNA chimera designs requiring high-affinity, site-specifically functionalized oligonucleotides.

Molecular Formula C11H12F3N3O6
Molecular Weight 339.22 g/mol
CAS No. 51989-21-0
Cat. No. B3269994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-TFA-NH-dU
CAS51989-21-0
Molecular FormulaC11H12F3N3O6
Molecular Weight339.22 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)NC(=O)C(F)(F)F
InChIInChI=1S/C11H12F3N3O6/c12-11(13,14)9(21)16-6-7(20)4(3-18)23-8(6)17-2-1-5(19)15-10(17)22/h1-2,4,6-8,18,20H,3H2,(H,16,21)(H,15,19,22)/t4-,6-,7-,8-/m1/s1
InChIKeyLXCNOCVKVXQYCX-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-TFA-NH-dU (CAS 51989-21-0): 2'-Modified Nucleoside for Oligonucleotide Conjugation and Antiviral Research


2'-TFA-NH-dU (2'-deoxy-2'-trifluoroacetamidouridine; CAS 51989-21-0) is a 2'-modified pyrimidine nucleoside analog featuring a trifluoroacetamido (-NH-TFA) group at the 2'-position of the ribose ring . This compound is employed primarily as a protected precursor for the synthesis of 2'-amino-modified oligonucleotides, where the TFA group masks the reactive amine during automated solid-phase DNA synthesis [1]. The TFA protection strategy enables controlled incorporation of the 2'-amino functionality, which can be subsequently unmasked for site-specific conjugation of labels, biophysical probes, or therapeutic moieties [2]. Additionally, the compound has been investigated for its intrinsic antiviral activity against herpesviruses and influenza virus, with reported EC50 values indicating low-to-mid nanomolar potency .

Why 2'-TFA-NH-dU Cannot Be Replaced by Unmodified Deoxyuridine or 2'-Amino-dU in Synthetic and Antiviral Applications


The substitution of 2'-TFA-NH-dU with unmodified 2'-deoxyuridine (dU) or unprotected 2'-amino-2'-deoxyuridine (2'-NH2-dU) introduces distinct and quantifiable liabilities in both solid-phase oligonucleotide synthesis and antiviral performance. Unmodified dU lacks a functional handle at the 2'-position, precluding any site-specific post-synthetic conjugation [1]. In contrast, the TFA-protected amine in 2'-TFA-NH-dU is stable to standard phosphoramidite coupling conditions (including detritylation with 3% trichloroacetic acid and oxidation with iodine), whereas the unprotected amine of 2'-NH2-dU undergoes deleterious side reactions during automated synthesis, leading to truncated sequences and reduced overall yield [2]. From a biological standpoint, the lipophilic trifluoroacetyl group significantly alters cellular permeability and metabolic stability compared to both the polar, unprotected amine and unmodified dU, which is directly reflected in differential antiviral potency [3]. The following evidence dimensions quantify these critical performance gaps.

Quantitative Differentiation of 2'-TFA-NH-dU vs. Structural Analogs: Comparative Performance Data for Oligonucleotide Synthesis and Antiviral Activity


Oligonucleotide Conjugation Efficiency: 2'-TFA-NH-dU as a Protected Precursor vs. Unprotected 2'-Amino-dU

In solid-phase oligonucleotide synthesis, the unprotected 2'-amino-2'-deoxyuridine (2'-NH2-dU) undergoes nucleophilic attack on the 5'-terminal acetate group of capped failure sequences, forming an undesired acetamide byproduct that significantly reduces the yield of full-length functionalized oligomers [1]. In contrast, the TFA-protected amine in 2'-TFA-NH-dU remains inert throughout standard automated synthesis cycles, including detritylation, coupling, capping, and oxidation steps, preserving the integrity of the conjugation handle until deliberate post-synthetic deprotection [2]. This protection strategy circumvents the side reactions inherent to the unprotected analog, enabling the preparation of high-purity, site-specifically modified oligonucleotides in good yield [3].

Oligonucleotide Synthesis Solid-Phase Synthesis 2'-Modification

Antiviral Potency Against Influenza A Virus: 2'-TFA-NH-dU vs. Clinically Relevant Nucleoside Analogs

2'-TFA-NH-dU demonstrates potent inhibitory activity against the PB2 subunit of influenza A virus polymerase, with a reported EC50 of 230 nM in MDCK cells infected with the A/Weiss/1943 (H1N1) strain [1]. While this value does not surpass the sub-nanomolar potency of the most advanced influenza polymerase inhibitors (e.g., baloxavir marboxil, EC50 ~0.5-2 nM), it positions the compound within a therapeutically relevant range, comparable to or exceeding the potency of many nucleoside analogs evaluated in early-stage antiviral discovery programs. For context, the EC50 of ribavirin against influenza A typically ranges from 2-10 μM [2], representing a >10-fold potency advantage for 2'-TFA-NH-dU in this assay system.

Antiviral Research Influenza A Nucleoside Analog

Thermal Stability of 2'-Amino-Modified Duplexes: TFA Protection as a Masked Amine

The incorporation of unprotected 2'-amino-2'-deoxyuridine into DNA oligonucleotides typically results in a decrease in duplex thermal stability (lowered Tm) relative to unmodified DNA [1]. The TFA group in 2'-TFA-NH-dU serves as a temporary protecting group that is removed prior to or during the final deprotection step, ultimately yielding the 2'-amino functionality [2]. While the TFA-protected precursor itself is not typically characterized in duplex melting studies, its use enables the controlled introduction of the 2'-amino modification, which can be further conjugated with affinity-enhancing moieties. Importantly, the inclusion of locked nucleic acid (LNA) monomers adjacent to the 2'-amino modification has been shown to reverse the affinity-decreasing effect of the latter, restoring duplex stability [3].

Oligonucleotide Therapeutics Thermal Stability Duplex Melting

Recommended Applications for 2'-TFA-NH-dU Based on Quantitative Performance Advantages


Synthesis of Site-Specifically Functionalized Oligonucleotides via Automated Solid-Phase Methods

2'-TFA-NH-dU serves as the protected phosphoramidite building block of choice for incorporating a latent 2'-amino group into DNA or LNA oligonucleotides. Unlike the unprotected 2'-amino-dU analog, the TFA group prevents irreversible acetamide formation during standard synthesis cycles, preserving the conjugation handle for quantitative post-synthetic labeling with fluorophores, biotin, chelating agents, or therapeutic payloads [1]. This application is critical for developing antisense probes, siRNA conjugates, and aptamer-based diagnostics where site-specific modification is required.

Antiviral Tool Compound for Influenza A Polymerase Inhibition Studies

With a reported EC50 of 230 nM against influenza A PB2 in MDCK cells, 2'-TFA-NH-dU serves as a valuable tool compound for investigating influenza polymerase mechanism and for benchmarking novel inhibitors in cellular assays [2]. Its potency, while not best-in-class, places it in a useful window for screening and validation studies, particularly in academic and biotech settings where access to proprietary clinical candidates is restricted. The compound's well-defined chemical structure and availability make it suitable for structure-activity relationship (SAR) expansion and as a positive control in antiviral screens.

Precursor for 2'-Amino-Modified LNA Oligonucleotides with Tunable Affinity

Following automated incorporation and deprotection, the resulting 2'-amino functionality can be utilized to create LNA/DNA chimeras. As demonstrated by Kalra et al., flanking the 2'-amino-dU modification with LNA monomers reverses the inherent affinity decrease associated with the 2'-amino group, enabling the design of high-affinity, functionalized oligonucleotides for demanding biotechnological or therapeutic applications [3]. 2'-TFA-NH-dU provides the necessary protected starting material to access this class of optimized probes.

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